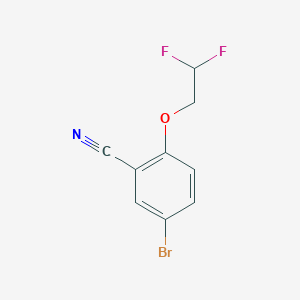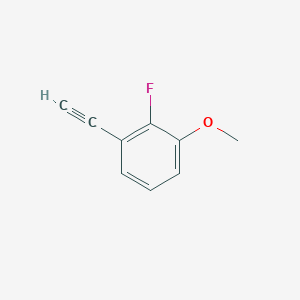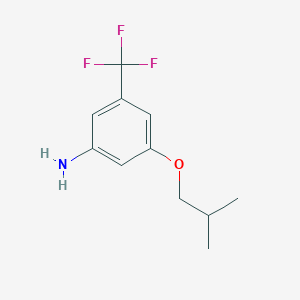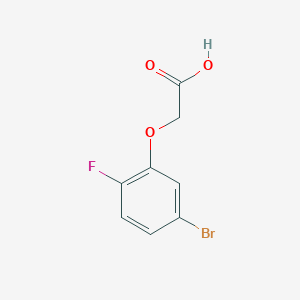
2-(5-Bromo-2-fluorophenoxy)acetic acid
Übersicht
Beschreibung
2-(5-Bromo-2-fluorophenoxy)acetic acid is a chemical compound with the empirical formula C8H6BrFO3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 249.03 . The SMILES string representation of its structure is OC(COC1=CC(F)=CC=C1Br)=O . The InChI representation is 1S/C8H6BrFO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure Analysis
2-(4-Fluorophenoxy) acetic acid, a structurally similar compound to 2-(5-Bromo-2-fluorophenoxy)acetic acid, was synthesized and analyzed for its crystal structure. The study found that it crystallizes in the monoclinic crystal system and highlighted its structural stability facilitated by C-H···O and C-H···Cg interactions. The intermolecular interactions were studied using Hirshfeld surface analysis, and 3D energy frameworks were computed to visualize the packing modes. This provides a basis for understanding the molecular structure and interactions of related compounds, including this compound (Prabhuswamy et al., 2021).
Chemical Reactivity and Bonding
A comprehensive study on halogenated phenylacetic acids, which are closely related to this compound, was conducted to understand their reactivity, acidity, and vibrational spectra. The research provided insights into the structural properties, molecular reactivity descriptors, and vibrational spectra, comparing theoretical predictions with experimental findings. Such studies are crucial for comprehending the chemical behavior and properties of this compound and its derivatives (Srivastava et al., 2015).
Hydrogen Bonding and Polymeric Structures
The morpholinium salts of phenoxyacetic acid and its analogs, including a compound similar to this compound, were studied for their crystal structures and hydrogen bonding. The research provided insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, enhancing the understanding of molecular assembly and interactions in such compounds (Smith & Lynch, 2015).
Bromophenol Derivatives and Antioxidant Activity
Research on marine red algae led to the isolation and identification of bromophenol derivatives, including structures related to this compound. These compounds were evaluated for their antioxidant activity, providing insights into the potential application of these compounds in food and pharmaceutical fields as natural antioxidants. This indicates the possible utilization of this compound derivatives in similar applications (Li et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Bromo-2-fluorophenoxy)acetic acid . These factors could include pH, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
2-(5-Bromo-2-fluorophenoxy)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways. The exact nature of these interactions can vary depending on the specific enzyme or protein involved. Studies have shown that this compound can bind to active sites of enzymes, altering their conformation and affecting their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The presence of this compound can alter the balance of metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in different cellular regions can affect its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA or transcription factors, or in the mitochondria, where it can influence metabolic processes. The localization of this compound can thus have significant implications for its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
2-(5-bromo-2-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFEZLBRIMULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



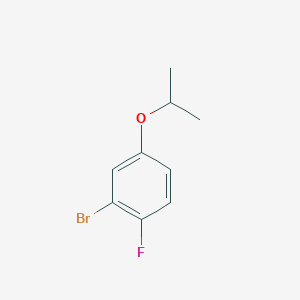


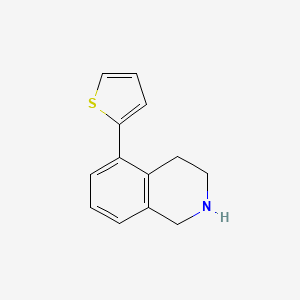
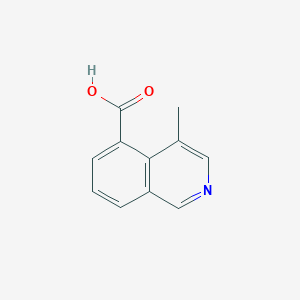
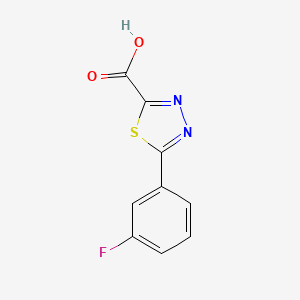
![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)
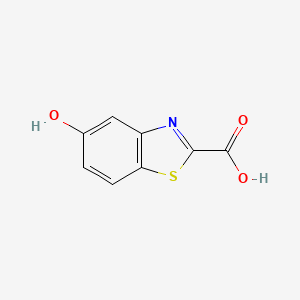
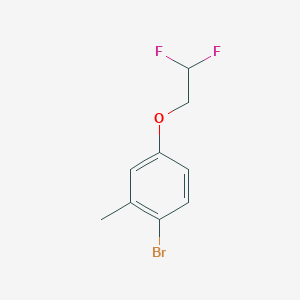
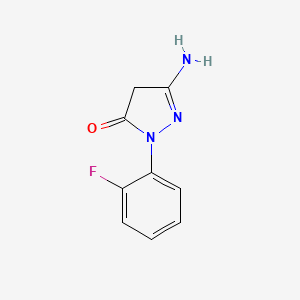
![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)
